An In-Depth Technical Guide to 1-Acetyl-3-(furan-2-ylmethylene)indolin-2-one: Synthesis, Properties, and Therapeutic Potential
An In-Depth Technical Guide to 1-Acetyl-3-(furan-2-ylmethylene)indolin-2-one: Synthesis, Properties, and Therapeutic Potential
This guide provides a comprehensive technical overview of 1-Acetyl-3-(furan-2-ylmethylene)indolin-2-one, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. We will delve into its chemical architecture, a robust synthetic pathway, its detailed spectral and physicochemical properties, and the compelling biological rationale for its investigation as a potential therapeutic agent, particularly in the context of oncology.
Introduction: The Indolin-2-one Scaffold in Modern Drug Discovery
The indolin-2-one core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active molecules.[1] Derivatives of this heterocyclic system have been extensively explored, leading to the development of potent inhibitors of various protein kinases.[2][3] Notably, the substitution at the 3-position of the indolinone ring with a (hetero)arylidene moiety has proven to be a particularly fruitful strategy for targeting receptor tyrosine kinases (RTKs), which are crucial mediators of cancer-related signaling pathways.[2][4] This guide focuses on a specific analogue, 1-Acetyl-3-(furan-2-ylmethylene)indolin-2-one, which combines the established indolin-2-one pharmacophore with a furan ring, a versatile and biologically active heterocycle.[5] The introduction of an acetyl group at the N-1 position of the indolinone ring is a key modification anticipated to modulate the compound's physicochemical properties and biological activity.
Molecular Architecture and Physicochemical Properties
The chemical structure of 1-Acetyl-3-(furan-2-ylmethylene)indolin-2-one is characterized by a planar indolin-2-one core, N-acylated at the 1-position. The 3-position is substituted with a furan-2-ylmethylene group, introducing an exocyclic double bond. This linkage is typically formed as the more thermodynamically stable E-isomer.
Caption: Chemical Structure of 1-Acetyl-3-(furan-2-ylmethylene)indolin-2-one.
Predicted Physicochemical Properties
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₁₅H₁₁NO₃ | Based on atom count. |
| Molecular Weight | 253.25 g/mol | Calculated from the molecular formula. |
| Appearance | Yellow to orange solid | Similar 3-arylideneindolin-2-ones are reported as colored solids. |
| Solubility | Likely soluble in common organic solvents (DMSO, DMF, CH₂Cl₂, Ethyl Acetate) and poorly soluble in water. | The presence of the acetyl group and the overall aromatic nature suggest this solubility profile. |
| Stereoisomerism | Exists as E/Z isomers, with the E-isomer being predominant. | Steric hindrance generally favors the formation of the E-isomer in Knoevenagel condensations. |
Synthesis and Mechanistic Insights
The most logical and widely employed synthetic route for 3-(hetero)arylideneindolin-2-ones is the Knoevenagel condensation.[7] This reaction involves the base-catalyzed condensation of an active methylene compound (in this case, 1-acetylindolin-2-one) with an aldehyde (furan-2-carbaldehyde).
Caption: Proposed synthetic workflow for 1-Acetyl-3-(furan-2-ylmethylene)indolin-2-one.
Experimental Protocol: Knoevenagel Condensation
This protocol is a representative procedure adapted from the synthesis of similar 3-substituted indolin-2-one derivatives.
Materials:
-
1-Acetylindolin-2-one (1.0 eq)
-
Furan-2-carbaldehyde (1.1 eq)
-
Piperidine (catalytic amount, ~0.1 eq)
-
Ethanol (solvent)
Procedure:
-
To a solution of 1-acetylindolin-2-one in ethanol, add furan-2-carbaldehyde.
-
Add a catalytic amount of piperidine to the reaction mixture.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product is expected to precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) to afford the pure 1-Acetyl-3-(furan-2-ylmethylene)indolin-2-one.
Causality Behind Experimental Choices:
-
Base Catalyst: Piperidine is a commonly used weak base for Knoevenagel condensations. It is sufficiently basic to deprotonate the active methylene group of the indolin-2-one without promoting self-condensation of the aldehyde.
-
Solvent: Ethanol is a good solvent for both reactants and allows for heating to reflux to drive the reaction to completion.
-
Stoichiometry: A slight excess of the aldehyde is often used to ensure complete consumption of the more valuable indolin-2-one starting material.
Spectral Characterization
The structural elucidation of 1-Acetyl-3-(furan-2-ylmethylene)indolin-2-one relies on a combination of spectroscopic techniques. Below are the predicted spectral data based on the analysis of closely related compounds.[8][9]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the indolinone and furan rings, the vinylic proton, and the acetyl methyl protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |
| Acetyl-CH₃ | ~2.6 | Singlet (s) | Characteristic singlet for an N-acetyl group. |
| Furan-H | ~6.5 - 7.8 | Multiplets (m) | The three protons on the furan ring will appear in the aromatic region with characteristic coupling patterns. |
| Indolinone-ArH | ~7.0 - 8.0 | Multiplets (m) | The four protons on the benzene ring of the indolinone core will resonate in the aromatic region. |
| Vinylic-H | ~7.5 - 8.0 | Singlet (s) | The exocyclic methine proton will appear as a singlet in the downfield region due to conjugation. |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| Acetyl-CH₃ | ~24 | Aliphatic carbon of the acetyl group. |
| Indolinone-C3 | ~125 - 135 | The exocyclic double bond deshields this carbon. |
| Furan-C | ~110 - 150 | Carbons of the furan ring. |
| Indolinone-ArC | ~115 - 145 | Aromatic carbons of the indolinone ring. |
| Acetyl-C=O | ~168 | Carbonyl carbon of the acetyl group. |
| Indolinone-C=O | ~165 | Carbonyl carbon of the indolinone ring. |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.[10]
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C=O (Amide) | 1700 - 1720 | Strong |
| C=O (Ketone) | 1670 - 1690 | Strong |
| C=C (Alkenyl) | 1620 - 1640 | Medium |
| C-N | 1350 - 1450 | Medium |
| C-O (Furan) | 1000 - 1300 | Strong |
Mass Spectrometry
High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula. The electron impact (EI) or electrospray ionization (ESI) mass spectrum is expected to show a prominent molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to the molecular weight of the compound.
Biological Significance and Therapeutic Rationale
The primary therapeutic rationale for investigating 1-Acetyl-3-(furan-2-ylmethylene)indolin-2-one stems from the established activity of the 3-substituted indolin-2-one scaffold as potent inhibitors of protein tyrosine kinases (PTKs).[1]
Caption: Proposed mechanism of action as a Receptor Tyrosine Kinase inhibitor.
Many cancers are characterized by the aberrant activation of RTKs, leading to uncontrolled cell proliferation, survival, and angiogenesis.[11] The indolin-2-one core is known to bind to the ATP-binding site of the kinase domain of RTKs, thereby preventing the phosphorylation of downstream substrates and inhibiting the signaling cascade.[2]
The furan moiety in 1-Acetyl-3-(furan-2-ylmethylene)indolin-2-one is also of interest, as furan derivatives have been reported to possess a wide range of biological activities, including anticancer properties.[5] The combination of these two pharmacophores in a single molecule presents a compelling case for its evaluation as a potential anticancer agent. Furthermore, the N-acetyl group can influence the compound's solubility, cell permeability, and metabolic stability, potentially offering advantages over non-acetylated analogues.
Future Directions and Conclusion
1-Acetyl-3-(furan-2-ylmethylene)indolin-2-one represents a promising, yet underexplored, molecule in the landscape of kinase inhibitor research. This guide has outlined its fundamental chemical characteristics, a robust synthetic strategy, and a strong rationale for its potential biological activity.
Future research should focus on the following key areas:
-
Definitive Synthesis and Characterization: The synthesis of 1-Acetyl-3-(furan-2-ylmethylene)indolin-2-one should be performed, and the compound should be fully characterized using the spectroscopic methods outlined in this guide to confirm its structure and purity.
-
In Vitro Biological Evaluation: The compound should be screened against a panel of cancer cell lines to determine its cytotoxic and anti-proliferative effects. Furthermore, its inhibitory activity against a range of relevant receptor tyrosine kinases should be quantified.
-
Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of analogues with modifications to the indolinone ring, the furan ring, and the N-acetyl group would provide valuable insights into the structure-activity relationships and guide the design of more potent and selective inhibitors.
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